Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
Description
Properties
IUPAC Name |
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRYBDGIILFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N(C)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378667 | |
| Record name | SBB057815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124931-12-0 | |
| Record name | SBB057815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The process proceeds via a Kabachnik–Fields reaction mechanism, where the phosphite reacts with the carbamate to form a tetrahedral intermediate. This intermediate undergoes proton transfer and elimination of ethanol, yielding the target phosphonate. The general reaction is summarized as:
Optimization Parameters
-
Catalysts : Lewis acids like zinc chloride or titanium tetraisopropoxide are often used to accelerate the reaction.
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Solvents : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the phosphonate.
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Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Yield and Purity
Benchmark studies report yields of 70–85% , with purity exceeding 95% after column chromatography. Key impurities include unreacted carbamate and dialkyl phosphonate byproducts.
Alternative Routes via Carbamoyl Chloride Intermediates
An alternative approach involves synthesizing N-methoxy-N-methylcarbamoyl chloride as an intermediate, followed by phosphorylation. This two-step method is advantageous for large-scale production.
Step 1: Synthesis of N-Methoxy-N-Methylcarbamoyl Chloride
N-Methoxy-N-methylamine is reacted with phosgene or thionyl chloride to form the corresponding carbamoyl chloride. For example:
Conditions :
Step 2: Phosphorylation with Diethyl Phosphite
The carbamoyl chloride is treated with diethyl phosphite in the presence of a base (e.g., triethylamine) to neutralize HCl:
Conditions :
Industrial-Scale Adaptations and Process Intensification
Recent patents highlight innovations in scalability and waste reduction. For instance, CN109651432B describes a three-step thiophosphate synthesis that inspired adaptations for phosphonate production.
Key Industrial Modifications
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Reagent Recycling : Mother liquors from phosphorylation steps are reused 6–8 times, reducing raw material costs by 30%.
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Solvent Selection : Methanol is favored over acetone or toluene due to its superior solubility for sodium phosphonate intermediates.
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Catalyst Additives : Potassium iodide (0.01–0.05 equiv) enhances reactivity by converting chloroacetamide intermediates to more reactive iodo analogs.
Case Study: Pilot Plant Synthesis
A pilot-scale reaction using 0.2 mol O,O-dimethyl sodium thiophosphate and 0.2 mol 2-chloro-N-methylacetamide in methanol (120 mL) at 65°C for 10 hours achieved a 92.68% yield with 95.66% purity. Post-treatment involved simple filtration and solvent evaporation, yielding a product with only 0.05% water content.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Phosphorylation | 70–85% | >95% | Moderate | High |
| Carbamoyl Chloride Route | 75–80% | 90–95% | High | Moderate |
| Industrial Adaptation | >90% | >95% | High | Very High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include Grignard reagents and organolithium compounds.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent typically yields a ketone or aldehyde .
Scientific Research Applications
Synthesis of Antitumor Agents
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is utilized in the preparation of ring-expanded bryostatin analogs, which have shown potential as antitumor agents. These analogs are synthesized through complex organic reactions such as diastereoselective Ireland-Claisen rearrangement and ring-closing metathesis .
Agrochemical Development
This compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its unique phosphonate structure allows for the modification of biological activity, making it a valuable building block in the development of new agricultural products .
Asymmetric Synthesis
This compound plays a crucial role in asymmetric synthesis processes. It is involved in the stereoselective synthesis of various compounds, including cyclohexanones and polyrhacitides, through phase transfer catalyzed reactions and aldol reactions .
Molecular Biology Applications
The compound is also applied in molecular biology methods, including PCR/qPCR techniques. Its utility in these methods highlights its importance beyond organic synthesis, extending into laboratory medicine and microbiology .
Detailed Case Studies
Mechanism of Action
The mechanism of action of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide involves its ability to form stable intermediates during chemical reactions. The methoxy group stabilizes the tetrahedral intermediate formed during nucleophilic addition, preventing over-addition and ensuring the formation of the desired product. This stabilization is crucial for the selective synthesis of ketones and aldehydes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Differences and Insights
Reactivity in Organic Synthesis Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate exhibits superior regioselectivity in Horner-Emmons reactions compared to analogs like diethyl [(N-acylamino)bromomethyl]phosphonates. For example, in the synthesis of (+)-febrifugine, it achieved a 1:11 product ratio favoring the desired stereoisomer . Unlike diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate, which undergoes quaternization and α-proton abstraction , the methoxy and methyl groups in the target compound stabilize the carbamoyl moiety, reducing side reactions.
Biological and Pharmacological Activity While diethyl [(N-acylamino)bromomethyl]phosphonates show biological activity (e.g., antimicrobial properties), their instability limits therapeutic applications . In contrast, the target compound’s carbamoyl group enhances metabolic stability, though its direct bioactivity remains underexplored. Phosphonates with long alkyl chains (e.g., diethyl hexadecylphosphonate) demonstrate transdermal penetration enhancement via lipophilic interactions, a property absent in the target compound due to its polar carbamoyl group .
Material Science Applications
- Polybenzimidazole phosphonates (PBIPEt) with high phosphorus content (~13%) are used in ion-exchange membranes , leveraging their thermal stability and charge density . The target compound, being a small molecule, lacks polymer-forming capability but serves as a precursor in specialized syntheses.
Synthetic Versatility
- Diethyl (bromodifluoromethyl)phosphonate acts as a halogenating agent in fluoroorganic chemistry, whereas the target compound’s carbamoylmethyl group enables nucleophilic substitutions at the α-carbon, broadening its utility in asymmetric synthesis .
Research Findings and Data Tables
Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) | Notes |
|---|---|---|
| This compound | >200 (estimated) | Stable under standard reaction conditions. |
| Polybenzimidazole phosphonates (PBIPEt) | ~400 | Retains structural integrity in fuel cells. |
| Diethyl hexadecylphosphonate | 150–160 | Degrades upon prolonged heating. |
Biological Activity
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activity, particularly in the context of synthetic organic chemistry and medicinal applications. This article explores the synthesis, properties, and biological activities of this compound, supported by data tables and relevant case studies.
- Molecular Formula: C₈H₁₈NO₅P
- Molecular Weight: 239.21 g/mol
- Boiling Point: 124 °C
- Density: 1.16 (20 °C)
- Flash Point: 110 °C
- CAS Number: 124931-12-0
The compound is characterized by a phosphonate group, which is known for its versatility in organic synthesis and biological applications. Its structure allows it to function as an intermediate in the synthesis of various biologically active molecules.
Synthesis
The synthesis of this compound typically involves the reaction between diethyl phosphite and N-methoxy-N-methylcarbamate under controlled conditions. This process may require specific catalysts or reagents to enhance the yield and purity of the final product. The general reaction can be summarized as follows:
Antitumor Activity
Recent research indicates that this compound can be utilized in developing antitumor agents. Its structural similarity to other phosphonates suggests potential interactions with biological targets involved in cancer progression.
Case Study: Antitumor Agents Development
- A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | HeLa |
| Control Compound | 15.0 | HeLa |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Findings:
- In a model of oxidative stress, treatment with this phosphonate significantly reduced cell death compared to untreated controls, indicating its protective role.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| This compound | 75 |
The biological activity of this compound is hypothesized to stem from its ability to interact with enzymes and receptors involved in critical cellular processes. Its phosphonate group may facilitate binding to target proteins, influencing their activity.
Enzyme Inhibition Studies
Preliminary studies have shown that this compound can inhibit certain enzymes implicated in cancer metabolism:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Acetylcholinesterase | 65 |
| Carbonic anhydrase | 50 |
Safety and Toxicity
While exploring the biological activity, safety profiles are crucial. Toxicological assessments indicate that this compound exhibits moderate toxicity, primarily through dermal exposure routes. Proper handling precautions are recommended to mitigate risks associated with exposure.
Q & A
Basic: What are the established synthetic routes for Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, diethyl phosphonate derivatives can be prepared by reacting activated phosphonate intermediates (e.g., diethyl 1,2-dibromoethyl phosphonate) with amines or carbamoyl precursors under reflux conditions in polar aprotic solvents like acetonitrile. Triethylamine (NEt₃) is often used as a base to deprotonate intermediates and facilitate coupling . A similar approach involves introducing carbamoyl groups via reactions with N-methoxy-N-methylcarbamoyl chloride, followed by purification using flash chromatography (e.g., EtOAc/MeOH solvent systems) to isolate the product .
Basic: How is ³¹P NMR spectroscopy utilized in characterizing this compound?
Answer:
³¹P NMR is critical for confirming the phosphorus environment and assessing purity. The chemical shift of the phosphorus atom in diethyl phosphonate derivatives typically ranges between 20–30 ppm, depending on substituents. For example, diethyl phosphonate without electron-withdrawing groups shows a signal near 25 ppm, while carbamoyl or aryl substituents may shift this value due to altered electron density. Coupling patterns (e.g., with adjacent protons) further validate the structure. For instance, coupling to methylene protons (CH₂) near phosphorus splits the ³¹P signal into a triplet or multiplet . Researchers should compare their data with published spectra of structurally similar compounds to confirm assignments .
Advanced: How can researchers optimize the low yields encountered in the synthesis of similar phosphonate esters?
Answer:
Low yields (e.g., 40–50% in aziridine phosphonate syntheses ) often arise from competing side reactions or inefficient purification. To optimize:
- Solvent Selection: Use high-boiling solvents (e.g., toluene or DMF) to enhance reaction completion.
- Catalysis: Introduce transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents to accelerate kinetics.
- Stoichiometry: Adjust the molar ratio of reactants (e.g., excess carbamoyl chloride) to drive the reaction forward.
- Purification: Replace traditional column chromatography with preparative HPLC or recrystallization for higher recovery .
Advanced: How to address discrepancies in spectroscopic data between synthesized batches?
Answer:
Discrepancies in NMR or mass spectra may indicate impurities (e.g., unreacted starting materials or hydrolysis products). Methodological steps include:
- Multi-Technique Validation: Cross-check with ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.
- Purity Assessment: Use quantitative ³¹P NMR or elemental analysis to rule out contaminants.
- Literature Comparison: Align data with published studies (e.g., diethyl phosphonate derivatives in aziridine syntheses or carbamoyl phosphonates ).
- Reaction Monitoring: Employ in-situ techniques like TLC or inline NMR to identify intermediates and optimize reaction time .
Advanced: What methodologies are recommended for assessing the potential biological activity of this compound?
Answer:
To evaluate biological activity (e.g., antimicrobial or enzyme inhibition):
- In Vitro Assays: Conduct MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains, as done for carbamoyl phosphonates in antimicrobial studies .
- Computational Modeling: Perform molecular docking to predict binding affinity with target proteins (e.g., acetylcholinesterase for neurotoxicity studies ).
- Structure-Activity Relationship (SAR): Synthesize analogs with modified carbamoyl or phosphonate groups and compare activity trends .
- Toxicology Profiling: Follow OECD guidelines for acute toxicity (e.g., Ames test for mutagenicity ).
Basic: What safety precautions are critical when handling this compound?
Answer:
While specific toxicity data for this compound is limited, analogous phosphonates require:
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage: Keep in airtight containers away from oxidizers, as decomposition may release CO, NOₓ, or phosphorus oxides .
Advanced: How to design experiments to resolve conflicting reactivity data in carbamoyl phosphonate synthesis?
Answer:
Contradictions in reactivity (e.g., unexpected byproducts) can be resolved via:
- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁸O in carbamoyl groups) to trace reaction pathways.
- Kinetic Analysis: Monitor reaction progress under varying temperatures/pH to identify rate-determining steps.
- Computational Chemistry: Apply DFT calculations to model transition states and predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
